2-Trifluoromethylthioanisole
Overview
Description
Scientific Research Applications
Metabolism in Herbicides
Lamoureux, Rusness, and Schröder (1993) studied the metabolism of the diphenylether herbicide Fluorodifen, which metabolizes into a volatile metabolite identified as 2-nitro-4-trifluoromethylthioanisole in spruce cell cultures. This study highlights the role of 2-trifluoromethylthioanisole derivatives in plant metabolism, particularly in the detoxification of herbicides (Lamoureux, Rusness, & Schröder, 1993).
Medicinal Chemistry
A review by Das, Sikdar, and Bairagi (2016) emphasizes the importance of the 2-aminothiazole (2-AT) core, a pharmacophore related to this compound, in medicinal chemistry. The study showcases various therapeutic applications of 2-AT compounds, such as anticancer, antitumor, antidiabetic, and anticonvulsant activities (Das, Sikdar, & Bairagi, 2016).
Pharmaceutical Chemistry
Rossi, Puglisi, Raimondi, and Benaglia (2018) discussed the significance of the trifluoromethylthio group (SCF3) in pharmaceutical chemistry. This group, common in this compound and related compounds, enhances lipophilicity, bioavailability, and metabolic stability in drug molecules (Rossi, Puglisi, Raimondi, & Benaglia, 2018).
Solar Cell Technology
Hilmi, Shoker, and Ghaddar (2014) explored the use of a thiolate/disulfide electrolyte system involving 2-methyl-5-trifluoromethyl-2H-[1,2,4]triazole-3-thiol for dye-sensitized solar cells (DSSCs). This research demonstrates the potential application of trifluoromethylthioanisole derivatives in renewable energy technologies (Hilmi, Shoker, & Ghaddar, 2014).
Advanced Organic Synthesis
Ishihara, Kubota, Kurihara, and Yamamoto (1996) investigated the use of scandium trifluoromethanesulfonate as a catalyst in acylation reactions, a field relevant to this compound chemistry. Their study contributes to the understanding of advanced organic synthesis techniques (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).
Properties
IUPAC Name |
1-methylsulfanyl-2-(trifluoromethyl)benzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3S/c1-12-7-5-3-2-4-6(7)8(9,10)11/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBNBTCLFBOHJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375347 | |
Record name | 2-Trifluoromethylthioanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
322-58-7 | |
Record name | 2-Trifluoromethylthioanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.